Sodium 4-Amino-3-nitrobenzenesulfonate
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Overview
Description
Sodium 4-Amino-3-nitrobenzenesulfonate is an organic compound with the molecular formula C6H5N2O5S.Na. It is characterized by the presence of amino, nitro, and sulfonate groups attached to a benzene ring. This compound is known for its versatility in various chemical reactions and applications, making it a valuable substance in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sodium 4-Amino-3-nitrobenzenesulfonate typically involves the sulfonation of nitrobenzene. One method includes the use of sodium tungstate as a catalyst and sulfur trioxide as the sulfonating agent. The reaction is carried out at temperatures between 80-120°C, followed by neutralization with an alkali and extraction .
Industrial Production Methods: In industrial settings, the production of this compound often employs oleum (a solution of sulfur trioxide in sulfuric acid) as the sulfonating agent. This method is advantageous as it avoids the production of large amounts of sulfuric acid byproducts and allows for the recycling of excess nitrobenzene .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-Amino-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with other aromatic compounds.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid at low temperatures.
Major Products:
Reduction: The major product is 4-Amino-3-aminobenzenesulfonate.
Substitution: Depending on the coupling agent, various azo compounds can be formed.
Scientific Research Applications
Sodium 4-Amino-3-nitrobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a staining agent.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and as a stabilizer in dyeing processes
Mechanism of Action
The mechanism of action of Sodium 4-Amino-3-nitrobenzenesulfonate involves its ability to participate in redox reactions and electrophilic substitution. The nitro group can undergo reduction, while the amino group can engage in various substitution reactions. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Sodium 3-Nitrobenzenesulfonate: Similar in structure but with the nitro group in the meta position.
Sodium 4-Amino-3-chlorobenzenesulfonate: Similar but with a chlorine atom instead of a nitro group.
Uniqueness: Sodium 4-Amino-3-nitrobenzenesulfonate is unique due to the presence of both amino and nitro groups on the benzene ring, allowing it to participate in a broader range of chemical reactions compared to its analogs .
Properties
CAS No. |
5042-33-1 |
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Molecular Formula |
C6H6N2NaO5S |
Molecular Weight |
241.18 g/mol |
IUPAC Name |
sodium;4-amino-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H6N2O5S.Na/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,7H2,(H,11,12,13); |
InChI Key |
GJWMPULQPLRONY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])N.[Na] |
Key on ui other cas no. |
5042-33-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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